molecular formula C6H3FN4O2 B1654162 1-Azido-2-fluoro-4-nitrobenzene CAS No. 211633-85-1

1-Azido-2-fluoro-4-nitrobenzene

Cat. No.: B1654162
CAS No.: 211633-85-1
M. Wt: 182.11 g/mol
InChI Key: XOMKDPYLDUIACI-UHFFFAOYSA-N
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Description

1-Azido-2-fluoro-4-nitrobenzene is an organic compound with the molecular formula C6H3FN4O2. It is a derivative of benzene, where the hydrogen atoms are substituted with azido, fluoro, and nitro groups. This compound is known for its reactivity and is used in various chemical and industrial applications.

Preparation Methods

The synthesis of 1-azido-2-fluoro-4-nitrobenzene typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Azido-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Azido-2-fluoro-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-2-fluoro-4-nitrobenzene involves the generation of reactive intermediates, such as nitrenes, upon thermal or photochemical activation. These intermediates can insert into various chemical bonds, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Azido-2-fluoro-4-nitrobenzene can be compared with other similar compounds, such as:

    4-Azido-1-fluoro-2-nitrobenzene: Similar in structure but with different substitution patterns, affecting its reactivity and applications.

    2-Fluoronitrobenzene: Lacks the azido group, making it less reactive in certain types of chemical reactions.

    4-Fluoronitrobenzene: Another isomer with different chemical properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and versatility in various chemical processes.

Properties

IUPAC Name

1-azido-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN4O2/c7-5-3-4(11(12)13)1-2-6(5)9-10-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMKDPYLDUIACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571211
Record name 1-Azido-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211633-85-1
Record name 1-Azido-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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